molecular formula C18H17ClN2O3 B13125475 1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione CAS No. 88605-48-5

1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione

Cat. No.: B13125475
CAS No.: 88605-48-5
M. Wt: 344.8 g/mol
InChI Key: PXPVCAGAISZLQW-UHFFFAOYSA-N
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Description

1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione is a complex organic compound with a unique structure that includes both amino and butoxy functional groups attached to an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione typically involves multiple steps, starting from anthracene derivativesThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized anthracene derivatives .

Scientific Research Applications

1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can interact with various enzymes and proteins, affecting their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both amino and butoxy groups provides a versatile platform for further functionalization, making it a valuable compound for various applications .

Properties

CAS No.

88605-48-5

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

1,4-diamino-2-butoxy-7-chloroanthracene-9,10-dione

InChI

InChI=1S/C18H17ClN2O3/c1-2-3-6-24-13-8-12(20)14-15(16(13)21)18(23)11-7-9(19)4-5-10(11)17(14)22/h4-5,7-8H,2-3,6,20-21H2,1H3

InChI Key

PXPVCAGAISZLQW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Cl)N

Origin of Product

United States

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